TAXIFOLIN 3-O-RHAMNOSIDE
Description
Contextualization as a Flavonoid Glycoside
Taxifolin (B1681242) 3-O-rhamnoside is classified as a flavonoid glycoside. nih.gov Its structure consists of two main components: a flavonoid aglycone, known as taxifolin (or dihydroquercetin), and a sugar moiety, specifically α-L-rhamnose. nih.govebi.ac.uk The rhamnose sugar is attached to the taxifolin structure at the 3-position through a glycosidic bond. nih.govebi.ac.uk
Flavonoids themselves are a diverse group of plant-based polyphenolic compounds, and taxifolin belongs to the flavanonol subclass. hmdb.cawikipedia.org The addition of the rhamnose unit makes it a glycoside, which can influence its solubility, stability, and biological interactions. nih.gov This glycosylation is a key feature that distinguishes it from its aglycone, taxifolin. mdpi.com
Table 1: Chemical Identity of Taxifolin 3-O-Rhamnoside
| Property | Value |
| Common Name | Astilbin (B1665800) nih.gov |
| Systematic Name | (2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one nih.gov |
| Molecular Formula | C21H22O11 nih.gov |
| Molecular Weight | 450.4 g/mol nih.gov |
| CAS Number | 29838-67-3 nih.gov |
Academic Significance and Research Trajectory
The academic significance of this compound stems from its presence in various medicinal plants and its wide range of observed biological activities in preclinical research. wikipedia.orgresearchgate.netnih.gov It is a major bioactive component in several plants used in traditional medicine, such as Smilax glabra. mdpi.comnih.gov
Research on this compound is multidisciplinary, spanning fields like phytochemistry, pharmacology, and biochemistry. researchgate.netbiosynth.com Initial studies often focused on its isolation and characterization from natural sources. wikipedia.orgresearchgate.net The research trajectory has since evolved to investigate its various biological properties in laboratory settings. These areas of investigation include its potential antioxidant, anti-inflammatory, and immunoregulatory effects. researchgate.netfrontiersin.org
Current research often employs advanced analytical techniques for its quantification in plant extracts and for studying its interactions with biological systems. mdpi.comresearchgate.net Furthermore, there is growing interest in its biotransformation and metabolism, exploring how its structure is modified and how it behaves within biological systems. mdpi.comresearchgate.net The compound serves as a valuable tool in studies exploring cellular signaling pathways related to oxidative stress and inflammation. biosynth.comfrontiersin.org
Historical Overview of Research on this compound (Astilbin)
Astilbin was first isolated and identified by Hayashi in 1950. nih.gov Early research focused on its identification in various plant species, including those from the genera Astilbe, Smilax, and Engelhardia. wikipedia.orgmdpi.com For instance, it has been identified in the rhizomes of Astilbe thunbergii and Smilax glabra, as well as in the leaves of Harungana madagascariensis. hmdb.cawikipedia.org
Historically, the compound was noted for its presence in plants used in traditional Chinese medicine. researchgate.net This traditional use spurred scientific interest, leading to more systematic studies of its chemical properties and biological activities. Over the decades, research has progressed from simple extraction and identification to more complex investigations into its pharmacological potential in preclinical models. nih.govfrontiersin.org The development of synthetic routes to produce astilbin has also been a significant milestone, allowing for more controlled studies of its properties. lookchem.com The ongoing research continues to build upon this historical foundation, seeking to understand the full scope of its biochemical interactions. frontiersin.orgmdpi.com
Properties
CAS No. |
11027-89-7 |
|---|---|
Molecular Formula |
AlF3H6O3 |
Origin of Product |
United States |
Natural Occurrence and Botanical Distribution of Taxifolin 3 O Rhamnoside
Major Plant Sources and Families
Taxifolin (B1681242) 3-O-rhamnoside, also known as astilbin (B1665800), is a naturally occurring flavonoid that has been identified in a diverse array of plant species. dovepress.comresearchgate.net Its distribution spans from towering conifers to common herbaceous plants, indicating its broad significance in plant biochemistry.
Pinaceae Family Genera (e.g., Larix, Pinus, Cedrus)
The Pinaceae family is a notable source of taxifolin and its glycosides. wisdomlib.orgbiosynth.com The wood of larch species, such as the Dahurian Larch (Larix gmelinii), is particularly rich in taxifolin. nih.gov While taxifolin itself is abundant in conifers like the Siberian larch (Larix sibirica), Pinus roxburghii, and Cedrus deodara, taxifolin 3-O-rhamnoside is also a constituent within this family. researchgate.netnih.gov Research on Larix olgensis var. koreana has detailed the presence of taxifolin and related flavonoids, highlighting the importance of this genus as a source. wisdomlib.org
Herbaceous Plants (e.g., Astilbe, Smilax, Hypericum)
This compound is prominently found in several herbaceous plants. It was first isolated from the rhizome of Astilbe thunbergii. dovepress.com The compound is a major active component in the rhizomes of Smilax glabra, where it co-occurs with its stereoisomers, including neoastilbin (B191947), isoastilbin, and neoisoastilbin (B1250918). dovepress.comnih.gov In fact, astilbin constitutes about 1-2% of the total flavonoids in Smilax glabra and is used as a quality marker for the plant. dovepress.com St. John's wort (Hypericum perforatum) is another significant source of this flavonoid glycoside. dovepress.comfoodb.ca
Other Botanical Sources (e.g., Dimorphandra, Engelhardia, Drimys)
Beyond the aforementioned families, this compound has been identified in a variety of other botanical sources. The bark of Dimorphandra mollis is a known source of this compound. dovepress.com It is also found in plants of the Engelhardia genus, such as Engelhardia roxburghiana. biosynth.comresearchgate.net Furthermore, research has documented its presence in species like Drimys brasiliensis. biosynth.com
Table 1: Major Botanical Sources of this compound
| Family | Genus | Species | Common Name |
|---|---|---|---|
| Pinaceae | Larix | gmelinii, sibirica, olgensis | Larch |
| Pinaceae | Pinus | roxburghii | Chir Pine |
| Pinaceae | Cedrus | deodara | Deodar Cedar |
| Saxifragaceae | Astilbe | thunbergii | Astilbe |
| Smilacaceae | Smilax | glabra, china | Chinaroot |
| Hypericaceae | Hypericum | perforatum | St. John's Wort |
| Fabaceae | Dimorphandra | mollis | Fava d'anta |
| Juglandaceae | Engelhardia | roxburghiana | |
| Winteraceae | Drimys | brasiliensis |
Distribution within Plant Organs and Tissues
The accumulation of this compound is not uniform throughout the plant; rather, it is concentrated in specific organs and tissues. The rhizome is a particularly rich source in plants like Astilbe thunbergii and Smilax glabra. dovepress.compubcompare.ai In the Pinaceae family, taxifolin and its derivatives are found in the wood, bark, branches, and needles of larch trees. researchgate.net For instance, in Larix gmelinii, taxifolin content varies significantly between the bark, sapwood, and heartwood. researchgate.net The leaves of Engelhardia roxburghiana have also been identified as a source of this compound. biosynth.com
Table 2: Distribution of this compound in Plant Organs
| Plant Species | Organ/Tissue |
|---|---|
| Astilbe thunbergii | Rhizome |
| Smilax glabra | Rhizome |
| Larix species | Wood (Heartwood, Sapwood), Bark, Branches, Needles |
| Dimorphandra mollis | Bark |
| Engelhardia roxburghiana | Leaves |
Chemodiversity and Geographical Variations in Compound Accumulation
The concentration of this compound can exhibit significant variation, reflecting the chemodiversity within a species and the influence of geographical location. This variability is attributed to genetic factors, environmental conditions, and the specific plant part being analyzed. researchgate.net
In Smilax glabra, the content of astilbin and its isomers can differ significantly. mdpi.com One study reported the content of astilbin in various samples of S. glabra medicinal materials to be in the range of 1.53–11.3 mg/g. mdpi.com Similarly, research on Hypericum perforatum has shown that the content of its bioactive compounds, including flavonoid glycosides, can vary considerably depending on the geographical origin. researchgate.net
Studies on Pinus species have also indicated that the concentration of phenolic compounds, including dihydroflavonols, can be influenced by the variety, harvest season, and growing environment. nih.gov For example, the levels of dihydroquercetin (taxifolin) and its glucoside were found to be higher in red pine (Pinus densiflora) twigs compared to black pine (Pinus thunbergii) twigs, with concentrations also fluctuating between spring and autumn harvests. nih.gov While direct quantitative data on the geographical variation of this compound across different pine populations is limited, the observed variations in its aglycone, taxifolin, suggest that similar geographical and environmental factors likely influence the accumulation of its glycoside form.
Research on Cyclocarya paliurus leaves from five different regions in China demonstrated that the quantities of various flavonoid glycosides, including quercetin (B1663063) and kaempferol (B1673270) derivatives, varied significantly among the sampling locations. nih.gov This highlights the principle that geographic origin, influenced by factors such as hours of sunshine and temperature, plays a crucial role in the accumulation of these secondary metabolites. nih.gov
Isolation and Purification Methodologies for Taxifolin 3 O Rhamnoside
Conventional Extraction Techniques
Conventional extraction methods, including maceration and Soxhlet extraction, have long been employed for the isolation of flavonoids from plant materials. These techniques are valued for their simplicity and the minimal requirement for specialized equipment.
Maceration and Solvent Extraction Approaches
Maceration is a solid-liquid extraction technique that involves soaking the plant material in a solvent for a specified period to facilitate the transfer of soluble compounds into the solvent. For the extraction of flavonoid glycosides like Taxifolin (B1681242) 3-O-rhamnoside, hydroalcoholic solutions are commonly utilized. For instance, a hydroalcoholic extract of Smilax china rhizomes has been used to yield Taxifolin 3-O-rhamnoside. mdpi.cominternational-agrophysics.org The process typically involves prolonged contact time, often extending for several days, to ensure exhaustive extraction. mdpi.com
Key parameters influencing the efficiency of maceration include the choice of solvent, the solid-to-solvent ratio, temperature, and extraction duration. Alcohol-water mixtures are frequently used for the extraction of flavonoid glycosides. mdpi.com The optimal conditions for maceration can vary depending on the plant matrix and the specific characteristics of the target compound.
| Parameter | Typical Range/Value | Source |
|---|---|---|
| Solvent | Ethanol-water or Methanol-water mixtures (e.g., 50:50 v/v) | scielo.br |
| Solid-to-Solvent Ratio | 1:10 to 1:15 (g/mL) | ugm.ac.id |
| Temperature | Room temperature to 50°C | scielo.br |
| Duration | 1 to 3 days | mdpi.comscielo.br |
Soxhlet Extraction Protocols
Soxhlet extraction is a continuous solid-liquid extraction method that offers higher efficiency compared to maceration due to the repeated washing of the solid matrix with fresh, hot solvent. This technique is particularly useful for extracting compounds that have limited solubility in a particular solvent. While effective, a primary consideration with Soxhlet extraction is the thermal stability of the target compound, as prolonged exposure to elevated temperatures can lead to degradation. e3s-conferences.org
For the extraction of flavonoid glycosides, solvents such as ethanol (B145695) or methanol (B129727) are commonly employed. news-medical.net The process involves placing the plant material in a thimble, which is continuously filled with condensed solvent. Once the solvent reaches a certain level, it is siphoned back into the distillation flask, carrying the extracted compounds with it. This cycle is repeated, ensuring a thorough extraction.
| Parameter | Typical Range/Value | Source |
|---|---|---|
| Solvent | Ethanol (e.g., 70%), Methanol | news-medical.netupm.edu.my |
| Temperature | Boiling point of the solvent (e.g., ~50°C for methanol) | news-medical.net |
| Duration | 2 to 5 hours | e3s-conferences.orgnews-medical.net |
| Solid-to-Solvent Ratio | Dependent on apparatus size (e.g., 100 g material to 750 mL solvent) | news-medical.net |
Advanced Extraction Technologies
To overcome the limitations of conventional methods, such as long extraction times and high solvent consumption, several advanced extraction technologies have been developed. These methods often offer improved efficiency and are considered more environmentally friendly.
Ultrasound-Assisted Extraction (UAE) Parameters and Optimization
Ultrasound-assisted extraction utilizes acoustic cavitation to disrupt plant cell walls, thereby enhancing solvent penetration and facilitating the release of intracellular compounds. This technique can significantly reduce extraction time and solvent usage. nih.gov A study on the UAE of taxifolin, the aglycone of this compound, from Abies nephrolepis provides valuable insights into the optimal parameters for this class of compounds. nih.govmdpi.com
The efficiency of UAE is influenced by several factors, including the ethanol volume fraction, liquid-to-solid ratio, temperature, ultrasound irradiation power, and frequency. nih.govmdpi.com Optimization of these parameters is crucial for maximizing the yield of the target compound.
| Parameter | Optimal Value | Source |
|---|---|---|
| Ethanol Concentration | 50% | nih.gov |
| Liquid-to-Solid Ratio | 20 mL/g | nih.gov |
| Temperature | 328.78 K (~55.6°C) | nih.gov |
| Ultrasound Power | 150 W | nih.gov |
| Frequency | 45 kHz | nih.gov |
| Extraction Time | 36.80 min | nih.gov |
Microwave-Assisted Extraction (MAE) Strategies
Microwave-assisted extraction employs microwave energy to heat the solvent and plant matrix, leading to the rupture of cell walls and the subsequent release of phytochemicals. This method is known for its high efficiency and significantly reduced extraction times compared to conventional techniques. ncsu.edu The key parameters that affect MAE performance include microwave power, extraction time, solvent concentration, and the solid-to-liquid ratio. mdpi.cominternational-agrophysics.org
Studies on the MAE of flavonoid glycosides from various plant sources have demonstrated the effectiveness of this technique. For instance, the optimal conditions for extracting flavonoids from young barley leaves were found to be a microwave power of 1.27 W/g, an extraction time of 11.12 minutes, and a liquid-solid ratio of 34.02 mL/g. international-agrophysics.org
| Parameter | Typical Range/Value | Source |
|---|---|---|
| Solvent | Ethanol-water mixtures (e.g., 60-78%) | ncsu.edumdpi.com |
| Microwave Power | 120 - 559 W | mdpi.comncsu.edu |
| Extraction Time | 11 - 25 min | international-agrophysics.orgncsu.edu |
| Solid-to-Liquid Ratio | 1:30 to 1:34 (g/mL) | mdpi.cominternational-agrophysics.org |
| Temperature | ~50°C | mdpi.com |
Supercritical Fluid Extraction (SFE) Applications
Supercritical fluid extraction is a green extraction technology that utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. nih.gov Due to its non-polar nature, supercritical CO2 is often used with a polar co-solvent, such as ethanol, to enhance the extraction of more polar compounds like flavonoid glycosides. nih.gov The solvent properties of the supercritical fluid can be manipulated by altering the pressure and temperature, allowing for selective extraction. nih.gov
The application of SFE for the extraction of flavonoids has been explored for various plant materials. For example, the optimal conditions for extracting flavonoids from Xinjiang jujube leaves were determined to be a temperature of 52.52°C, a pressure of 27.12 MPa, an extraction time of 113.42 minutes, and a co-solvent (ethanol) flow rate of 0.44 mL/min. researchgate.net
| Parameter | Typical Range/Value | Source |
|---|---|---|
| Supercritical Fluid | Carbon Dioxide (CO₂) | nih.gov |
| Co-solvent | Ethanol (e.g., 7%) | researchgate.net |
| Pressure | 22 - 27 MPa | researchgate.net |
| Temperature | 52 - 64°C | researchgate.net |
| Extraction Time | ~113 min | researchgate.net |
Chromatographic Separation and Purification Strategies for this compound
The purification of this compound from crude plant extracts is a multi-step process that relies on various chromatographic techniques to separate the target compound from a complex mixture of other phytochemicals. The choice of strategy depends on the initial purity of the extract and the desired scale of purification. Typically, a combination of methods is employed, starting with lower-resolution techniques for initial fractionation, followed by high-resolution methods for final polishing.
Column Chromatography Techniques (e.g., Flash Chromatography)
Column chromatography is a foundational technique for the initial fractionation of crude extracts containing this compound. This method separates compounds based on their differential adsorption to a solid stationary phase while a liquid mobile phase passes through it.
Commonly used stationary phases for flavonoid glycoside separation include silica (B1680970) gel and Sephadex LH-20. researchgate.netunimi.it
Silica Gel Chromatography : In one instance, a 95% ethanol extract of Smilax china rhizome was subjected to repeated column chromatography over silica gel to yield several phenolic compounds, including taxifolin-3-O-glycoside. researchgate.net The separation relies on the polarity of the compounds; different solvents and solvent gradients (mobile phases) are used to elute compounds with varying polarities at different times.
Size-Exclusion Chromatography (Sephadex LH-20) : This technique, also known as gel filtration, separates molecules based on their size. Sephadex LH-20 is frequently used as a final purification step for flavonoids. unimi.it In the purification of flavonoids from Acacia mearnsii leaves, fractions obtained from a macroporous resin column were further separated using a Sephadex LH-20 column, which effectively enriched the flavonoid content. nih.gov This step is crucial for removing larger or smaller molecular weight impurities before proceeding to high-resolution purification. nih.gov
The selection of the mobile phase is critical for achieving effective separation. A gradient of solvents, typically increasing in polarity (e.g., from chloroform (B151607) to methanol), is often used to elute the compounds from the column.
Table 1: Column Chromatography Parameters for Flavonoid Glycoside Purification
| Stationary Phase | Typical Mobile Phase System | Separation Principle | Application Example | Reference |
|---|---|---|---|---|
| Silica Gel (60-120 mesh) | Gradient elution with solvents of increasing polarity (e.g., Chloroform-Methanol) | Adsorption (Polarity) | Isolation of taxifolin-3-O-glycoside from Smilax china | researchgate.net |
| Sephadex LH-20 | Isocratic elution (e.g., Methanol, Ethanol, or Methanol-Water mixtures) | Size-Exclusion | Enrichment of flavonoids from Acacia mearnsii | nih.gov |
High-Speed Countercurrent Chromatography (HSCCC) Applications
High-Speed Countercurrent Chromatography (HSCCC) is a form of liquid-liquid partition chromatography that eliminates the use of a solid support, thereby preventing the irreversible adsorption of the sample. This technique is particularly well-suited for the preparative separation of natural products like this compound. mdpi.com
The method relies on partitioning the solute between two immiscible liquid phases (a stationary phase and a mobile phase) within a coil that is subjected to a strong centrifugal force field. nih.gov The selection of a suitable two-phase solvent system is the most critical step for a successful HSCCC separation. The partition coefficient (K) of the target compound should ideally be between 0.5 and 2.0 for optimal resolution.
In a study focused on separating taxifolin-3-glucoside (B1253199) (a closely related compound) from Agrimonia pilosa Ledeb, HSCCC was successfully employed. nih.gov
Solvent System Selection : Various ratios of ethyl acetate-methanol-water were tested. A system composed of ethyl acetate-methanol-water (25:1:25, v/v/v) was found to be the most suitable. nih.gov
Separation Parameters : The upper organic phase was used as the stationary phase, and the lower aqueous phase was the mobile phase. The separation was performed at a revolution speed of 800 rpm with a mobile phase flow rate of 2.0 mL/min. nih.gov
Results : From a 400 mg crude extract, this preparative HSCCC method yielded 11 mg of taxifolin-3-glucoside with a purity of 96%, as determined by HPLC analysis. nih.gov
This example demonstrates the high efficiency of HSCCC for purifying flavonoid glycosides in a single step, yielding high-purity compounds with excellent sample recovery. nih.gov
Table 2: HSCCC Parameters for Preparative Separation of Taxifolin-3-glucoside
| Parameter | Condition | Reference |
|---|---|---|
| Instrument | TBE-300A high-speed countercurrent chromatograph | nih.gov |
| Solvent System | Ethyl acetate-methanol-water (25:1:25, v/v/v) | nih.gov |
| Stationary Phase | Upper organic phase | nih.gov |
| Mobile Phase | Lower aqueous phase | nih.gov |
| Flow Rate | 2.0 mL/min | nih.gov |
| Revolution Speed | 800 rpm | nih.gov |
| Sample Size | 400 mg crude extract | nih.gov |
| Yield | 11 mg | nih.gov |
| Purity | 96% | nih.gov |
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a high-resolution technique used for the final purification of target compounds to a high degree of purity. isca.in It operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads. isca.in Reverse-phase chromatography, typically with a C18 stationary phase, is the most common mode for purifying flavonoids. nih.govphcogres.com
The development of a Prep-HPLC method often starts with optimizing the separation on an analytical scale. isca.in For the purification of this compound, a typical method would involve a reversed-phase C18 column with a gradient elution system.
Mobile Phase : A common mobile phase consists of an aqueous solvent (A), often acidified with formic acid or acetic acid to improve peak shape, and an organic solvent (B), such as methanol or acetonitrile (B52724). nih.govphcogres.com
Elution : A gradient elution, where the concentration of the organic solvent is gradually increased, is used to separate compounds. For instance, in the purification of flavonoids from Acacia mearnsii, a gradient of 5% to 50% acetonitrile over 35 minutes was used. nih.gov
Detection : The eluting compounds are monitored using a UV-Vis detector, typically at the maximum absorbance wavelength of the flavonoid, which for taxifolin is around 290 nm. mdpi.comnih.gov
In a study developing an analytical method for this compound, a C18 column was used with a mobile phase of methanol and water (90:10 v/v), achieving a retention time of 2.917 minutes. phcogres.comresearchgate.net Such analytical conditions can be scaled up for preparative purposes to isolate the compound in larger quantities with high purity.
Table 3: Representative Prep-HPLC Conditions for Flavonoid Glycoside Purification
| Parameter | Condition | Reference |
|---|---|---|
| Column | Spherical C18 (e.g., 172.7 mm × 21.3 mm) | nih.gov |
| Mobile Phase A | 0.1% Formic Acid in Water | nih.gov |
| Mobile Phase B | Acetonitrile or Methanol | nih.govphcogres.com |
| Elution Mode | Gradient | nih.gov |
| Flow Rate | ~5 mL/min (variable based on column size) | nih.gov |
| Detection | UV-Vis Diode Array Detector (DAD) at ~290 nm | nih.govmdpi.com |
| Purity Achieved | >95% | nih.gov |
Advanced Analytical Characterization of Taxifolin 3 O Rhamnoside
Spectroscopic Analysis Methods
Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy
The spectroscopic characterization of Taxifolin (B1681242) 3-O-rhamnoside provides critical information regarding its electronic transitions and functional groups. In Ultraviolet-Visible (UV-Vis) spectroscopy, the compound exhibits maximum absorbance (λmax) at 254 nm. phcogres.com This absorption is characteristic of the flavonoid structure, arising from the electronic transitions within the benzoyl skeleton and the catechol moiety of the taxifolin backbone. phcogres.comresearchgate.net The UV spectrum profile is a key parameter for spectrophotometric detection in various analytical techniques, including HPLC. mdpi.com
Infrared (IR) spectroscopy reveals the functional groups present in the molecule. While specific IR data for the glycoside is not detailed in the provided research, the spectrum is expected to show characteristic absorption bands corresponding to its structure. These would include broad peaks for hydroxyl (-OH) groups from both the aglycone and the rhamnose sugar, a sharp peak for the carbonyl (C=O) group in the C-ring of the flavanonol structure, absorptions for aromatic C=C bond stretching, and multiple C-O stretching vibrations from the ether linkage of the glycoside and the alcohol groups. researchgate.net
Chromatographic Quantification and Purity Assessment
Chromatographic methods are essential for the separation, quantification, and purity assessment of Taxifolin 3-O-rhamnoside in various matrices, including plant extracts and dietary supplements. researchgate.net High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) are the most commonly employed techniques.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
HPLC, particularly in its reverse-phase configuration, stands as a primary technique for the precise and sensitive quantification of this compound. researchgate.net Validated HPLC methods ensure reliability, accuracy, and reproducibility of analytical results. nih.gov
A validated RP-HPLC method has been developed for the simultaneous quantification of taxifolin and its 3-O-rhamnoside derivative. phcogres.com The method employs a C18 column and an isocratic mobile phase, allowing for a rapid and efficient separation. The retention time for this compound under these conditions was found to be approximately 2.917 minutes. phcogres.comresearchgate.net
Table 1: RP-HPLC Protocol for this compound Analysis
| Parameter | Condition |
|---|---|
| Stationary Phase | C18 Column (150 mm x 4.6 mm, 5µm particle size) |
| Mobile Phase | Methanol (B129727): Water (90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (Rt) | 2.917 min |
Data sourced from a study on the simultaneous quantification of taxifolin and taxifolin-3-O-rhamnoside. phcogres.comresearchgate.net
The sensitivity of the HPLC method is defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). LOD is the lowest concentration of the analyte that can be reliably detected, while LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. researchgate.net These values are typically calculated based on the standard deviation of the response (σ) and the slope (S) of the calibration curve. researchgate.netsepscience.com For this compound, a validated method demonstrated high sensitivity. researchgate.net
Limit of Detection (LOD): 0.077 µg/mL phcogres.comresearchgate.net
Limit of Quantification (LOQ): 0.234 µg/mL phcogres.comresearchgate.net
Method validation ensures the reliability of the analytical data through rigorous testing of linearity, accuracy, and precision. mdpi.com
Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For this compound, linearity was established over a concentration range of 0.1 to 0.8 µg/mL. phcogres.comresearchgate.net The calibration curve demonstrated a strong linear relationship, with a correlation coefficient (R²) greater than 0.994. phcogres.comresearchgate.net
Accuracy: Accuracy is determined by recovery studies and reflects the closeness of the measured value to the true value. The accuracy of the HPLC method for this compound was confirmed with percentage recoveries ranging from 97% to 102.1%. phcogres.comresearchgate.net
Precision: Precision measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. The precision of the method was demonstrated by a relative standard deviation (RSD) of less than 2% for both intraday and interday analyses, indicating high reproducibility. phcogres.comresearchgate.net
Table 2: Summary of HPLC Method Validation Parameters
| Validation Parameter | Result |
|---|---|
| Linearity Range | 0.1 - 0.8 µg/mL |
| Correlation Coefficient (R²) | > 0.9941 |
| Accuracy (% Recovery) | 97% - 102.1% |
| Precision (% RSD) | < 2% |
Data sourced from a validated RP-HPLC method for this compound. phcogres.comresearchgate.netresearchgate.net
Thin Layer Chromatography (TLC) Profiling
Thin Layer Chromatography (TLC) is a valuable tool for the qualitative analysis and purity assessment of this compound. nih.gov It allows for a simple and rapid separation of compounds from a mixture. phcog.com For this compound, a single spot was obtained using a specific mobile phase, indicating its chromatographic purity under those conditions. phcogres.com The retention factor (Rf) is a key parameter in TLC, representing the ratio of the distance traveled by the solute to the distance traveled by the solvent front.
Table 3: TLC Profiling of this compound
| Parameter | Condition/Value |
|---|---|
| Stationary Phase | Silica (B1680970) Gel |
| Mobile Phase | Hexane: Ethyl Acetate (6:4, v/v) |
| Retention Factor (Rf) | 0.83 |
Data sourced from a study on the isolation and quantification of this compound. phcogres.com
Isomeric and Diastereomeric Analysis of this compound and Related Compounds
This compound, a naturally occurring dihydroflavonol glycoside, exhibits stereoisomerism which gives rise to several diastereomers. The spatial arrangement of substituents at the chiral centers in the dihydroflavonol core and the rhamnose moiety leads to these different forms. A prominent example of this is the group of compounds known as astilbin (B1665800) and its diastereomers. The characterization and differentiation of these isomers are critical for quality control and for understanding their distinct biological activities.
Characterization of Astilbin Diastereomers (e.g., Neoastilbin (B191947), Neoisoastilbin (B1250918), Isoastilbin)
Astilbin is one of the most well-known diastereomers of this compound. Research has identified three other stereoisomers: neoastilbin, neoisoastilbin, and isoastilbin. nih.gov These isomers can be found together in plant sources, such as the rhizome of Smilax glabra. daneshyari.com The interconversion between these stereoisomers has been observed, particularly under conditions of elevated temperature. nih.gov For instance, under certain conditions, neoastilbin can become the more predominant flavonoid over astilbin in extracts of Rhizoma Smilacis Glabrae. nih.gov
The stability of these diastereomers can also differ. For example, neoastilbin has been found to be more stable than astilbin. mdpi.com After a 4-hour incubation period, 88.3% of neoastilbin remained, compared to 78.6% of astilbin. mdpi.com This increased stability of neoastilbin is attributed to the interaction between the rhamnose and the B ring in its conformation, as revealed by NMR analysis. mdpi.com The degradation of astilbin and neoastilbin often involves isomerization into their cis-trans isomers, namely neoisoastilbin and isoastilbin, respectively. mdpi.com
The separation and identification of these closely related compounds are typically achieved using chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC). A study successfully developed a novel method for the preparative separation of astilbin and neoastilbin from Rhizoma Smilacis Glabrae. nih.gov This method yielded astilbin and neoastilbin with a purity of 93% and in yields of 0.86% and 0.48%, respectively. nih.govdaneshyari.com Furthermore, by controlling the isomerization conditions, astilbin and neoastilbin can be used as starting materials to produce neoisoastilbin and isoastilbin. nih.govdaneshyari.com
Spectroscopic and molecular docking techniques have been employed to investigate the interactions of astilbin, isoastilbin, and neoastilbin with biological targets. nih.gov Such studies have revealed differences in their binding affinities and how they affect the conformation of proteins, highlighting the importance of their individual characterization. nih.gov
Below is a data table summarizing the key astilbin diastereomers and their characteristics based on available research.
| Diastereomer | Relative Stability | Isomerization Product | Preparative Separation from Rhizoma Smilacis Glabrae |
| Astilbin | Less stable than neoastilbin mdpi.com | Can isomerize to neoastilbin nih.gov | Purity: 93%, Yield: 0.86% nih.govdaneshyari.com |
| Neoastilbin | More stable than astilbin mdpi.com | Can be used to produce neoisoastilbin nih.gov | Purity: 93%, Yield: 0.48% nih.govdaneshyari.com |
| Neoisoastilbin | Product of neoastilbin isomerization nih.gov | - | Can be produced from neoastilbin nih.gov |
| Isoastilbin | Product of astilbin degradation mdpi.com | - | Can be produced from astilbin nih.gov |
Biosynthesis and Biotransformation Pathways of Taxifolin 3 O Rhamnoside
Endogenous Plant Biosynthetic Pathways
In plants, the synthesis of taxifolin (B1681242) 3-O-rhamnoside is a multi-step process that begins with a primary metabolite and proceeds through the general phenylpropanoid and flavonoid biosynthesis pathways.
Precursor Pathways (e.g., l-Phenylalanine to Taxifolin)
The biosynthesis of taxifolin, the aglycone of taxifolin 3-O-rhamnoside, originates from the aromatic amino acid L-phenylalanine. This transformation is carried out through the well-established phenylpropanoid pathway. hrpub.orgnih.govwikipedia.org The initial steps involve the conversion of L-phenylalanine to p-coumaroyl-CoA. nih.govfrontiersin.orgnih.gov This is followed by the flavonoid biosynthesis pathway, where p-coumaroyl-CoA is condensed with three molecules of malonyl-CoA to form naringenin chalcone, which is then isomerized to naringenin. researchgate.net Subsequent hydroxylation and enzymatic modifications lead to the formation of taxifolin (dihydroquercetin). nih.gov
The key enzymatic steps in the conversion of L-phenylalanine to taxifolin are outlined below:
| Step | Substrate | Enzyme | Product |
| 1 | L-Phenylalanine | Phenylalanine ammonia-lyase (PAL) | Cinnamic acid |
| 2 | Cinnamic acid | Cinnamate 4-hydroxylase (C4H) | p-Coumaric acid |
| 3 | p-Coumaric acid | 4-Coumarate:CoA ligase (4CL) | p-Coumaroyl-CoA |
| 4 | p-Coumaroyl-CoA + 3x Malonyl-CoA | Chalcone synthase (CHS) | Naringenin chalcone |
| 5 | Naringenin chalcone | Chalcone isomerase (CHI) | Naringenin |
| 6 | Naringenin | Flavanone 3-hydroxylase (F3H) | Dihydrokaempferol |
| 7 | Dihydrokaempferol | Flavonoid 3'-hydroxylase (F3'H) | Taxifolin (Dihydroquercetin) |
Enzymatic Steps in Flavonoid Glycosylation (e.g., Flavanone 3-Hydroxylase - F3H)
The final step in the biosynthesis of this compound is the glycosylation of the taxifolin aglycone. This reaction involves the attachment of a rhamnose sugar moiety to the 3-hydroxyl group of taxifolin. This process is catalyzed by a specific class of enzymes known as UDP-glycosyltransferases (UGTs). nih.gov These enzymes utilize an activated sugar donor, typically UDP-rhamnose, to glycosylate the flavonoid acceptor molecule. nih.govacs.org
Flavanone 3-hydroxylase (F3H) is a crucial enzyme in the pathway leading to taxifolin, as it introduces the hydroxyl group at the 3-position of the flavanone backbone, creating the site for subsequent glycosylation. nih.gov Following the formation of taxifolin, a specific UDP-rhamnosyltransferase facilitates the transfer of a rhamnosyl group from UDP-L-rhamnose to the 3-hydroxyl position of taxifolin, yielding this compound. nih.gov
Gene Regulation in Biosynthesis
The biosynthesis of flavonoids, including this compound, is tightly regulated at the transcriptional level. frontiersin.orgnih.govoup.com The expression of the structural genes encoding the biosynthetic enzymes is controlled by a complex interplay of transcription factors, primarily from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat protein families. frontiersin.orgnih.govoup.com These transcription factors can form a regulatory complex (MBW complex) that binds to the promoter regions of the flavonoid biosynthesis genes, thereby activating or repressing their transcription. nih.govoup.com
The regulation is often branch-specific within the flavonoid pathway, allowing for the differential accumulation of specific flavonoids in different tissues and in response to various developmental and environmental cues. researchgate.net For instance, specific MYB transcription factors have been shown to regulate the expression of early biosynthetic genes (e.g., CHS, CHI, F3H) or late biosynthetic genes (e.g., DFR, ANS), leading to the production of different classes of flavonoids. nih.gov
Microbial Biotransformation Approaches
Microbial systems offer a promising alternative for the production and modification of this compound. These approaches can involve either the breakdown of the glycoside to its aglycone or the synthesis of the glycoside from the aglycone.
Fungal Deglycosylation of Astilbin (B1665800) to Taxifolin
The enzymatic removal of the rhamnose moiety from astilbin (this compound) to yield taxifolin is a valuable biotransformation. Certain fungi have been identified that can efficiently carry out this deglycosylation reaction. For example, Aspergillus fumigatus has been shown to produce α-L-rhamnosidases, enzymes that specifically cleave the α-L-rhamnosidic bond in astilbin. nih.gov This process is of significant interest as astilbin is more abundant in some plant sources than taxifolin, making it a readily available precursor. nih.gov The fungal biotransformation offers a mild and specific alternative to chemical hydrolysis for the production of taxifolin. misciwriters.comnih.govnih.gov
Engineered Microbial Systems for Rhamnosylation of Taxifolin to Astilbin
Metabolic engineering of microorganisms, particularly Escherichia coli, has enabled the de novo synthesis of astilbin from taxifolin. nih.govresearchgate.netnih.govlbl.govmdpi.com This approach involves introducing the necessary enzymatic machinery into the microbial host to perform the rhamnosylation of exogenously supplied taxifolin. nih.gov
A key component of this strategy is the expression of a suitable UDP-glycosyltransferase that can catalyze the transfer of rhamnose to taxifolin. For instance, the UDP-glycosyltransferase ArGT3 from Arabidopsis thaliana has been successfully used in engineered E. coli for this purpose. nih.gov
To enhance the efficiency of astilbin production, metabolic engineering strategies focus on increasing the intracellular pool of the sugar donor, TDP-L-rhamnose (a precursor to UDP-L-rhamnose). nih.govacs.orgresearchgate.netdundee.ac.ukbiorxiv.org This can be achieved by:
Overexpression of the rhamnose biosynthetic pathway genes: This boosts the synthesis of TDP-L-rhamnose from glucose-1-phosphate. nih.gov
Knocking out competing pathways: Deleting genes such as pgi (glucose phosphate isomerase) and zwf (glucose-6-phosphate dehydrogenase) can redirect carbon flux towards the rhamnose biosynthetic pathway. nih.gov
These engineered microbial systems provide a controllable and potentially scalable platform for the production of astilbin. researchgate.netnih.govmdpi.com
| Microbial Biotransformation | Organism | Enzyme(s) | Substrate | Product | Key Strategies |
| Deglycosylation | Aspergillus fumigatus | α-L-Rhamnosidase | Astilbin (this compound) | Taxifolin | Utilization of fungal enzymes for specific bond cleavage. |
| Rhamnosylation | Engineered Escherichia coli | UDP-glycosyltransferase (e.g., ArGT3) | Taxifolin | Astilbin (this compound) | Heterologous expression of glycosyltransferases; Metabolic engineering to increase UDP-rhamnose supply. |
2
The formation of this compound, a naturally occurring flavonoid glycoside, involves intricate biosynthetic pathways, often leveraging enzymatic processes. Furthermore, once ingested, this compound is subject to extensive biotransformation by the gut microbiota, significantly altering its structure and potential bioactivity.
1 Role of UDP-Glycosyltransferases (e.g., ArGT3)
The biosynthesis of this compound is critically dependent on the activity of UDP-glycosyltransferases (UGTs), a large family of enzymes that catalyze the transfer of a glycosyl group from a nucleotide-activated sugar to an acceptor molecule. In the case of this compound, a rhamnosyl group is attached to the 3-hydroxyl position of the taxifolin molecule.
A notable enzyme in this process is the UDP-glycosyltransferase ArGT3, originating from Arabidopsis thaliana. Research has demonstrated the successful production of astilbin (this compound) from taxifolin in genetically engineered Escherichia coli by utilizing ArGT3. This biotransformation relies on the 3-O-rhamnosylation of exogenously supplied taxifolin, where ArGT3 facilitates the transfer of a rhamnose moiety from the endogenous precursor, TDP-L-rhamnose. Glycosylation, in general, enhances the solubility, stability, and bioactivity of flavonoids.
UDP-rhamnose is a commonly utilized sugar donor for plant UGTs, which are responsible for the glycosylation of flavonols in the later stages of their biosynthesis. The enzymatic activity of these UGTs is crucial for the diversification of flavonoid structures found in nature.
2 Metabolic Engineering for Rhamnose Precursor Enhancement
The efficiency of this compound biosynthesis can be significantly enhanced through metabolic engineering strategies aimed at increasing the intracellular availability of the rhamnose precursor, TDP-L-rhamnose. In engineered microbial systems, such as E. coli, the native pool of this sugar donor may be a limiting factor for high-yield production of rhamnosylated flavonoids.
To address this, researchers have successfully improved the intracellular TDP-L-rhamnose pool by implementing targeted genetic modifications. One effective approach involves the knockout of chromosomal genes that divert metabolic flux away from the rhamnose biosynthesis pathway. Specifically, the deletion of glucose phosphate isomerase (pgi) and D-glucose-6-phosphate dehydrogenase (zwf) has been shown to be effective. Concurrently, the overexpression of the rhamnose biosynthetic pathway further channels metabolic intermediates towards the synthesis of TDP-L-rhamnose.
This combined strategy has been demonstrated to significantly increase the biotransformation of taxifolin into astilbin (this compound), achieving a total conversion of approximately 49.5% from a given amount of taxifolin.
Metabolic Engineering Strategies for Rhamnose Precursor Enhancement
| Genetic Modification | Target Gene/Pathway | Organism | Objective | Reported Outcome |
|---|---|---|---|---|
| Gene Knockout | glucose phosphate isomerase (pgi) | Escherichia coli | Increase intracellular TDP-L-rhamnose pool | Increased conversion of taxifolin to this compound (~49.5%) |
| Gene Knockout | D-glucose-6-phosphate dehydrogenase (zwf) | Escherichia coli | Increase intracellular TDP-L-rhamnose pool | |
| Pathway Overexpression | Rhamnose biosynthetic pathway | Escherichia coli | Increase intracellular TDP-L-rhamnose pool | Enhanced production of TDP-L-rhamnose |
3 Enzymatic Transformations by Commensal Microbiota
Upon ingestion, this compound that is not absorbed in the small intestine travels to the colon, where it is subjected to extensive enzymatic transformations by the resident commensal microbiota. These biotransformations play a crucial role in the metabolism of the parent compound, leading to the formation of various metabolites.
1 C-Ring Cleavage Mechanisms
A significant metabolic pathway for flavonoids, including the aglycone of this compound, by the gut microbiota involves the cleavage of the heterocyclic C-ring. This process breaks down the characteristic three-ring structure of flavonoids into smaller phenolic compounds.
The human intestinal anaerobe Eubacterium ramulus is known to degrade taxifolin. The degradation process involves the conversion of taxifolin to 3,4-dihydroxyphenylacetic acid. An intermediate in this pathway is alphitonin, which is formed through a C-ring contraction of taxifolin. This isomerization is catalyzed by a chalcone isomerase from E. ramulus.
Another commensal bacterium, Clostridium butyricum, has been shown to stereospecifically cleave the C-ring of the flavanonol taxifolin, leading to the formation of taxifolin dihydrochalcone. This reaction is carried out by a flavanone/flavanonol-cleaving reductase.
Microbial C-Ring Cleavage of Taxifolin
| Bacterial Species | Key Enzyme | Intermediate(s) | Final Product(s) |
|---|---|---|---|
| Eubacterium ramulus | Chalcone Isomerase, Reductases | Alphitonin | 3,4-dihydroxyphenylacetic acid |
| Clostridium butyricum | Flavanone/flavanonol-cleaving reductase | Taxifolin dihydrochalcone | Not specified |
Structure Activity Relationship Sar Studies of Taxifolin 3 O Rhamnoside
Influence of Glycosylation on Biological Activity
Glycosylation, the attachment of a sugar unit to a non-sugar molecule (aglycone), significantly modifies the physicochemical properties and biological activities of flavonoids. In Taxifolin (B1681242) 3-O-rhamnoside, the rhamnose sugar is attached at the 3-hydroxyl position of the taxifolin core. This structural modification has several important consequences.
The addition of the rhamnose moiety generally increases the water solubility of the taxifolin molecule. However, it can also introduce steric hindrance, which may affect the molecule's ability to interact with biological targets like enzymes or receptors. For some flavonoid activities, the aglycone form is found to be more potent than its glycoside counterpart, precisely because the bulky sugar group can impede binding to the active site of a target protein. encyclopedia.pub
Conversely, glycosylation can play a role in the absorption, metabolism, and distribution of the compound within an organism. The specific type and position of the sugar are critical; for instance, the synthesis of rhamnosides can sometimes be less efficient compared to that of glucosides or galactosides. nih.gov The presence of the rhamnose sugar in Taxifolin 3-O-rhamnoside is therefore a key determinant of its unique biological profile compared to its parent aglycone.
Table 1: General Effects of Glycosylation on Flavonoid Activity
| Property | Influence of Glycosylation | Rationale |
| Solubility | Generally Increases | The hydroxyl groups of the sugar moiety enhance polarity and interaction with water. |
| Bioavailability | Can be altered | Affects absorption and metabolism pathways. |
| Target Binding | May Decrease or Change | The sugar can create steric hindrance, preventing optimal binding to some enzymes or receptors. encyclopedia.pub |
| Stability | Can be Modified | The glycosidic bond can protect the aglycone from degradation. |
Impact of Functional Groups (e.g., Catechol Moiety)
The taxifolin structure possesses several key functional groups, but the catechol moiety—the pair of hydroxyl (-OH) groups at the 3' and 4' positions on the B-ring—is considered fundamental to many of its biological activities, particularly its antioxidant effects. nih.gov This structural feature is retained in this compound.
The catechol group is an excellent electron donor, which allows it to effectively scavenge free radicals and chelate metal ions, two important components of its antioxidant mechanism. nih.govresearchgate.net Structure-activity relationship studies on the taxifolin aglycone have demonstrated that these 3',4'-dihydroxyl groups are critical for its ability to inhibit the aggregation of amyloid-β proteins, a process implicated in neurodegenerative diseases. yalma.ru The presence and integrity of this catechol structure are widely regarded as essential prerequisites for the potent antioxidant and radical-scavenging properties of this class of flavonoids. nih.gov
Comparative Analysis with Aglycone (Taxifolin) and Other Related Flavonoids
When comparing this compound to its aglycone, taxifolin (also known as dihydroquercetin), the primary difference lies in the glycosylation at the 3-position. Taxifolin itself is a potent antioxidant. nih.govresearchgate.net In comparative studies with other flavonoids like catechin (B1668976) and eriodictyol, taxifolin demonstrated superior antioxidant activity in certain assays. nih.gov
Compared to other flavonoids, the flavanonol structure of taxifolin is distinct. Unlike quercetin (B1663063), it lacks the C2-C3 double bond in the C-ring. This saturation in the C-ring affects the electronic conjugation of the molecule, which in turn influences its redox properties and, consequently, its antioxidant activity.
Table 2: Comparison of Taxifolin with Related Flavonoids
| Compound | Key Structural Features | Reported Activity Notes |
| Taxifolin (Aglycone) | Flavanonol; Catechol on B-ring; No C2=C3 double bond. | Strong antioxidant and radical scavenger. nih.govnih.govresearchgate.net |
| This compound | Glycoside of Taxifolin. | Activity is based on the taxifolin core but modified by the rhamnose sugar. |
| Quercetin | Flavonol; Catechol on B-ring; Has C2=C3 double bond. | The double bond enhances electron delocalization, impacting antioxidant potential. |
| Catechin | Flavanol; Lacks the 4-keto group on the C-ring. | Possesses antioxidant but also potential pro-oxidative effects in some conditions. nih.gov |
Stereochemical Considerations in Biological Potency
Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor in the biological activity of most natural products, as interactions with chiral biological targets like proteins are often highly specific. nih.gov Taxifolin has two chiral centers at the C2 and C3 positions, leading to different possible stereoisomers. The naturally occurring and most common form is (+)-(2R,3R)-taxifolin. researchgate.net
This compound is a glycoside of this specific stereoisomer. The rhamnose sugar attached also has its own defined stereochemistry. This specific spatial configuration is crucial for its recognition and interaction with biological systems.
Interestingly, for certain activities of the aglycone taxifolin, stereochemistry may be less critical. One study on the inhibition of amyloid aggregation found that the activity was similar between the (+)-taxifolin and (-)-taxifolin (B1214235) enantiomers, suggesting that for this particular action, the stereochemistry at positions 2 and 3 was not a determining factor. yalma.ru However, for many other biological processes, such as enzyme inhibition or receptor binding, the specific (2R,3R) configuration of the taxifolin core and the precise stereochemistry of the rhamnose sugar in this compound are expected to be fundamentally important for its potency and selectivity. nih.gov The existence of different diastereomers with varying physicochemical properties has been noted in commercial taxifolin samples, highlighting the importance of stereochemical purity. mdpi.com
Biological Activities and Mechanistic Investigations of Taxifolin 3 O Rhamnoside in Research Models
Antioxidant Mechanisms
The antioxidant properties of taxifolin (B1681242) 3-O-rhamnoside are attributed to several mechanisms, including its ability to scavenge free radicals, inhibit lipid peroxidation, regulate cellular reactive oxygen species, and chelate metals. biosynth.comresearchgate.net
Taxifolin 3-O-rhamnoside has demonstrated notable free radical scavenging activity in various in vitro assays. mdpi.com The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are commonly used to evaluate the radical scavenging potential of compounds. ophrp.orgresearchgate.net In these assays, the ability of this compound to donate a hydrogen atom or an electron to neutralize these stable radicals is measured. researchgate.net
Research has shown that the scavenging activity is often concentration-dependent. mdpi.com While specific IC50 values for this compound are not consistently reported across all studies, the general consensus is its effectiveness in scavenging these radicals. The antioxidant capacity is often compared to standard antioxidants like ascorbic acid or butylated hydroxytoluene (BHT). mdpi.commdpi.com
Free Radical Scavenging Assays
| Assay | Principle | General Finding for Flavonoids |
|---|---|---|
| DPPH (2,2-diphenyl-1-picrylhydrazyl) | Measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow. researchgate.net | Effective scavenging, activity increases with concentration. mdpi.com |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) | Measures the ability of an antioxidant to scavenge the ABTS radical cation, leading to a decolorization of the solution. researchgate.net | Strong scavenging activity, often compared to standards like BHT. mdpi.commdpi.com |
| DMPD (N,N-dimethyl-p-phenylenediamine) | Evaluates the capacity of a compound to reduce the DMPD radical cation. | Data specific to this compound in DMPD assays is less prevalent in the reviewed literature. |
Lipid peroxidation is a detrimental process involving the oxidative degradation of lipids, which can lead to cell membrane damage. irb.hr this compound has been investigated for its ability to inhibit this process. nih.gov The mechanism often involves the scavenging of peroxyl radicals, which are key intermediates in the lipid peroxidation chain reaction. mdpi.com
Studies have shown that flavonoids containing a catechol group, such as the taxifolin aglycone, are effective inhibitors of lipid peroxidation. nih.gov By interfering with the propagation of the lipid peroxidation chain, this compound helps to protect the structural integrity of cell membranes from oxidative damage. irb.hr
Reactive oxygen species (ROS) are byproducts of normal cellular metabolism and can cause significant damage to cellular structures if not properly regulated. nih.govnih.gov this compound has been shown to modulate ROS homeostasis in cellular models. biosynth.com It can neutralize ROS, thereby protecting cells from oxidative stress. biosynth.com
In research using cell lines, taxifolin and its derivatives have been observed to reduce intracellular ROS levels that are induced by various stressors. researchgate.netnih.gov For instance, taxifolin has been found to significantly diminish tert-butyl hydroperoxide-induced increases in ROS levels in Caco-2 cells. thescipub.com This protective effect is crucial for preventing oxidative stress-induced apoptosis and other cellular damage. nih.gov The underlying mechanism may involve the activation of transcription factors like NRF2, which in turn upregulates the expression of phase II antioxidant enzymes. nih.gov
Transition metals, such as iron and copper, can act as catalysts in the generation of highly reactive hydroxyl radicals via the Fenton reaction. The ability of a compound to chelate these metal ions is an important antioxidant mechanism. researchgate.net Taxifolin, the aglycone of this compound, has been shown to possess iron-chelating properties. researchgate.netnih.gov
Anti-inflammatory Mechanisms
In addition to its antioxidant activities, this compound is also being investigated for its anti-inflammatory properties. biosynth.comresearchgate.net
The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key players in the inflammatory process, responsible for the synthesis of prostaglandins. nih.govd-nb.info Modulation of these pathways is a critical mechanism for anti-inflammatory action. Research on taxifolin, the aglycone, has indicated its potential to downregulate the expression of COX-2. nih.gov By inhibiting or reducing the expression of COX-2, taxifolin can decrease the production of pro-inflammatory prostaglandins, thereby exerting an anti-inflammatory effect. nih.gov This suggests that this compound may share a similar mechanism of action, contributing to its potential role in mitigating inflammatory responses.
Inhibition of Prostaglandin Synthesis
This compound has been identified as a modulator of inflammatory pathways, including the synthesis of prostaglandins, which are key mediators of inflammation. Prostaglandins are lipid compounds derived from arachidonic acid through the action of cyclooxygenase (COX) enzymes. reactome.orgresearchgate.netyoutube.com Research in an osteoarthritis rat model has demonstrated that this compound can significantly inhibit the expression of Prostaglandin E2 (PGE2). nih.gov This inhibitory effect on PGE2 is linked to the compound's ability to suppress the NF-κB signaling pathway, which is a critical regulator of the inflammatory response that leads to the production of enzymes like COX-2, a key player in PGE2 synthesis. nih.gov By down-regulating PGE2, this compound helps to mitigate the inflammatory cascade that contributes to pain and cartilage degradation in conditions like osteoarthritis. nih.gov
Regulation of Pro-inflammatory Cytokine Expression (e.g., IL-1β, IL-6, TNF-α)
A significant aspect of the anti-inflammatory activity of this compound involves its ability to regulate the expression of pro-inflammatory cytokines. These signaling molecules are crucial in initiating and sustaining inflammatory responses. In-vitro and in-vivo studies have shown that this compound can markedly reduce the production and expression of several key cytokines.
In a study using a rat model of osteoarthritis, treatment with this compound resulted in a significant inhibition of the protein and mRNA expression of Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α). nih.gov Further research on lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells confirmed these findings, showing that this compound, along with five other flavonoids, significantly inhibited the secretion of IL-1β and Interleukin-6 (IL-6). nih.gov This capacity to down-regulate multiple pro-inflammatory cytokines underscores its potential to control inflammatory processes. nih.govnih.govresearchgate.net
Table 1: Effect of this compound on Pro-inflammatory Cytokine Expression
| Research Model | Cytokine(s) Inhibited | Key Findings | Reference |
| Rat Model of Osteoarthritis | IL-1β, TNF-α | Significantly inhibited both protein and mRNA expression of the cytokines. | nih.gov |
| LPS-stimulated RAW264.7 cells | IL-1β, IL-6 | Significantly inhibited the secretion of the cytokines. | nih.gov |
Suppression of NF-κB Signaling Pathways
The mechanism underlying the broad anti-inflammatory effects of this compound is closely linked to its potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. mdpi.com NF-κB is a pivotal transcription factor that governs the expression of numerous genes involved in inflammation, including those for pro-inflammatory cytokines, chemokines, and enzymes like COX-2. frontiersin.org
Research has consistently shown that this compound exerts its anti-inflammatory action by targeting this pathway. In models of high glucose-induced inflammation in rat glomerular mesangial cells, the compound attenuated inflammatory responses by suppressing the TLR4/MyD88/NF-κB pathway. frontiersin.org Similarly, in osteoarthritis research, the protective mechanism of this compound was directly attributed to its regulation of the NF-κB pathway, leading to the downregulation of inflammatory mediators. nih.gov Studies on RAW264.7 cells also demonstrated that the compound could inhibit the protein expression of the NF-κB p65 subunit, a key component of the NF-κB complex. nih.gov This suppression of NF-κB activation prevents the translocation of its subunits to the nucleus, thereby blocking the transcription of inflammatory genes. frontiersin.orgnih.gov
Impact on Leukocyte Infiltration
This compound has also been shown to affect the migration and activity of immune cells at sites of inflammation. Leukocyte infiltration is a hallmark of the inflammatory response, where immune cells move from the bloodstream into affected tissues. nih.gov A study investigating immunologically induced liver injury in mice found that this compound provided significant protection by selectively targeting liver-infiltrating cells. nih.gov
The compound was observed to induce dysfunction and promote apoptosis (programmed cell death) specifically in the nonparenchymal cells from the livers of injured mice, which include the infiltrating immune cells. nih.gov This action was selective, as it did not affect the same cells from healthy mice, nor did it directly protect liver cells (hepatocytes). nih.gov This suggests that this compound can help resolve inflammation by reducing the number and activity of damaging immune cells that have infiltrated the tissue. nih.gov
Anticancer and Antiproliferative Mechanisms (In vitro and Preclinical Models)
Inhibition of Cancer Cell Viability and Migration
In the context of oncology research, this compound has demonstrated significant antiproliferative and antimigratory effects against various cancer cell lines. researchgate.net
In studies on human breast cancer cells (MCF-7 and MDA-MB-231), this compound reduced cell viability in a dose-dependent manner and effectively suppressed the migration ability of these cells. spandidos-publications.com The half-maximal inhibitory concentration (IC50) values for a 24-hour exposure were determined to be approximately 167.9 µM for MDA-MB-231 cells and 191.6 µM for MCF-7 cells. spandidos-publications.com Similarly, research on oral squamous cell carcinoma (OSCC) cell lines (SCC90 and SCC4) showed that the compound inhibited proliferation in both a dose- and time-dependent manner, with an IC50 value of about 75 µM for both cell lines. nih.gov These findings highlight the compound's ability to curb the growth and spread of neoplastic cells. nih.govnih.govdiffundit.comresearchgate.net
Table 2: Cytotoxic and Anti-Migratory Effects of this compound on Cancer Cells
| Cell Line | Cancer Type | Effect | IC50 Value (24h) | Reference |
| MDA-MB-231 | Breast Cancer | Reduced viability, suppressed migration | ~167.9 µM | spandidos-publications.com |
| MCF-7 | Breast Cancer | Reduced viability, suppressed migration | ~191.6 µM | spandidos-publications.com |
| SCC90 | Oral Squamous Cell Carcinoma | Inhibited proliferation | ~75 µM | nih.gov |
| SCC4 | Oral Squamous Cell Carcinoma | Inhibited proliferation | ~75 µM | nih.gov |
Induction of Apoptosis in Neoplastic Cells
A primary mechanism behind the anticancer activity of this compound is its ability to induce apoptosis, or programmed cell death, in cancer cells. mdpi.comjcancer.org The targeted elimination of malignant cells without harming healthy ones is a key goal of cancer therapy.
In breast cancer cell lines, this compound was shown to significantly increase the rate of apoptosis. spandidos-publications.com The pro-apoptotic activity was linked to the caspase-dependent mitochondrial pathway. spandidos-publications.comnih.gov This was evidenced by the suppression of the anti-apoptotic protein Bcl-2 and an increase in the expression of pro-apoptotic proteins like Bax and cleaved caspases-3, -8, and -9. spandidos-publications.comnih.gov In oral squamous cell carcinoma cells, the compound was found to induce apoptosis through the reactivation of the tumor suppressor protein p53 and inhibition of its negative regulator, Mdm-2. nih.gov This led to the induction of the mitochondrial intrinsic apoptotic pathway, characterized by the activation of caspases 9 and 3. nih.gov
Modulation of Cell Signaling Pathways (e.g., p53, MAPK, PI3K/AKT)
This compound, also known as astilbin (B1665800), has been shown to exert its biological effects by modulating several critical cell signaling pathways involved in cell growth, proliferation, and apoptosis. Research indicates that its mechanisms of action include the inhibition of the PI3K/AKT and Mitogen-Activated Protein Kinase (MAPK) signaling pathways frontiersin.org. The PI3K/AKT pathway is a crucial intracellular signaling cascade that promotes cell survival and growth; its inhibition is a key target in cancer therapy mdpi.com. Astilbin has been observed to suppress the function of inflammatory cells by inhibiting this pathway frontiersin.org.
Furthermore, astilbin treatment has been found to increase the expression of Phosphatase and Tensin Homolog (PTEN) frontiersin.org. PTEN is a well-established tumor suppressor that negatively regulates the PI3K/AKT pathway; its upregulation by astilbin contributes to the compound's anti-proliferative effects frontiersin.orgmdpi.com.
The MAPK pathways, which include p38 MAPK, are involved in cellular responses to a variety of stresses and play a role in inflammation and apoptosis frontiersin.org. Astilbin has been demonstrated to decrease the activation of p38 MAPK as part of its immunosuppressive and anti-inflammatory activities frontiersin.org.
In addition to these pathways, astilbin can influence the tumor suppressor protein p53. In a model of IL-17-induced damage in HaCaT cells, astilbin co-treatment with a STING inhibitor led to the upregulation of pro-ferroptotic markers, including p53 mdpi.com. The p53 protein plays a central role in limiting cellular proliferation and inducing apoptosis in response to cellular stress, such as DNA damage semanticscholar.orgmdpi.com. The modulation of p53 activity represents another mechanism through which this compound may exert its anticancer effects mdpi.com.
Overcoming Chemoresistance Mechanisms
Based on the available research, there is currently limited specific information detailing the role of this compound in overcoming chemoresistance mechanisms in cancer cells. While polyphenols, as a broad class of compounds, have been investigated for their potential to act as chemosensitizers by modulating processes like drug efflux, metabolism, and various signaling pathways, specific studies focusing on this compound are not extensively documented in the provided search results mdpi.com. Mechanisms of chemoresistance are complex, involving factors such as drug efflux pumps (e.g., P-glycoprotein), enhanced DNA repair, and alterations in apoptotic pathways nih.govnih.gov. Further research is required to elucidate whether this compound has a direct impact on these or other chemoresistance pathways.
Impact on Oncogenic and Tumor Suppressor Non-coding RNAs
There is a lack of specific research in the provided results on the direct impact of this compound on oncogenic and tumor suppressor non-coding RNAs (ncRNAs). Non-coding RNAs, such as long non-coding RNAs (lncRNAs) and microRNAs (miRNAs), are critical regulators of gene expression and are known to play significant roles as both oncogenes and tumor suppressors in the development and progression of cancer nih.govnih.govresearchgate.net. They are involved in modulating cell differentiation, proliferation, apoptosis, and invasion nih.govnih.gov. While the modulation of ncRNAs is an emerging area in cancer therapeutics, studies specifically investigating the effects of this compound on these molecules have not been identified in the provided search results.
Interference with Cancer Cell Metabolism (e.g., Glucose Uptake, Lipogenesis)
This compound (astilbin) has been shown to interfere with cellular metabolism, a key hallmark of cancer. Research has demonstrated that astilbin can induce metabolic reprogramming. In a study on CD4+ T cells, astilbin treatment led to the downregulation of lipid synthesis and glucose catabolism, while simultaneously upregulating lipid oxidation frontiersin.org.
In animal models, astilbin has demonstrated effects on metabolic dysfunction. In mice fed a high-fat diet, astilbin administration attenuated hepatic lipid droplet aggregation and triglyceride accumulation researchgate.net. It also appeared to enhance hepatic ATP transduction pathways and modulate glutamate (B1630785) metabolism researchgate.net. These findings suggest that this compound can influence key metabolic processes, including lipogenesis and energy metabolism, which are often dysregulated in cancer cells to support their rapid growth and proliferation researchgate.net.
Antimicrobial Activities and Mechanisms
Antibacterial Effects Against Specific Pathogens
This compound has been investigated for its antibacterial properties, particularly as a component of plant extracts. An ethanol (B145695) extract from the inflorescence of Astilbe chinensis, which contains astilbin, demonstrated selective antibacterial activity against significant oral pathogens nih.gov. The growth of bacteria implicated in dental caries and periodontal disease, such as Streptococcus mutans, Streptococcus sanguinis, and Porphyromonas gingivalis, was inhibited by the extract nih.gov.
However, it is noteworthy that in the same study, purified astilbin showed limited efficacy on its own, suggesting that its activity may be synergistic with other compounds within the plant extract nih.gov. This highlights the potential of this compound as part of a multi-component natural product for managing oral bacterial infections nih.gov.
Antifungal Mechanisms and Pathways
The antifungal activity of this compound has been noted in specific contexts. Studies on the grape pathogen Botryotinia fuckeliana found that taxifolin-rhamnoside acted as a strong inhibitor of laccase enzymes frontiersin.orgnih.gov. Laccases are enzymes that some fungi use to detoxify phenolic compounds produced by plants as a defense mechanism frontiersin.orgnih.gov. By inhibiting these enzymes, taxifolin-rhamnoside can disrupt the pathogen's ability to neutralize plant defenses, thereby exerting an antifungal effect frontiersin.orgnih.gov.
General antifungal mechanisms employed by flavonoids include the disruption of the fungal plasma membrane, inhibition of cell wall formation through interference with components like β-glucans, and the inhibition of nucleic acid and protein synthesis mdpi.com. Some saponins, another class of natural products, have been shown to exert antifungal effects by destroying the cell membrane nih.gov. While these represent potential mechanisms, further research is needed to specifically confirm the pathways through which this compound exerts its antifungal actions against a broader range of fungal pathogens.
Synergistic Effects with Conventional Antimicrobials
Research into the synergistic effects of this compound with conventional antimicrobial agents is an emerging area of interest. While specific studies on the 3-O-rhamnoside isomer are limited, research on other forms of taxifolin glycosides provides insights into its potential in combination therapies. For instance, a study on taxifolin-7-O-α-L-rhamnopyranoside demonstrated synergistic activity with antibiotics like ceftazidime (B193861) and levofloxacin (B1675101) against methicillin-resistant Staphylococcus aureus (MRSA) nih.gov. These findings suggest that taxifolin derivatives could enhance the efficacy of conventional antibiotics, potentially reducing the required doses and mitigating the development of drug resistance nih.gov. However, further research is needed to specifically elucidate the synergistic antimicrobial properties of this compound.
Other Mechanistic Investigations in Biological Systems
This compound has been shown to significantly modulate the activity of key hepatic enzymes involved in glucose metabolism in animal models of diabetes. In a study using streptozotocin-induced diabetic rats, oral administration of 2R, 3R this compound led to a notable improvement in the levels of glycolytic and gluconeogenic enzymes.
Specifically, the compound was found to increase the activity of glycolytic enzymes such as hexokinase, glucose-6-phosphate dehydrogenase, and pyruvate (B1213749) kinase. Conversely, it decreased the activity of enzymes involved in gluconeogenesis, namely glucose-6-phosphatase and fructose-1,6-bisphosphatase. Furthermore, the levels of lactate (B86563) dehydrogenase were also observed to be reduced in the diabetic rats treated with this compound. This modulation of hepatic enzyme activity contributes to the compound's anti-hyperglycemic potential by promoting glucose utilization and suppressing glucose production in the liver.
Table 1: Effects of this compound on Hepatic Enzymes in a Glucose Metabolism Model
| Enzyme | Activity in Diabetic Models Treated with this compound | Metabolic Pathway |
| Hexokinase | Increased | Glycolysis |
| Glucose-6-phosphate dehydrogenase | Increased | Glycolysis |
| Pyruvate kinase | Increased | Glycolysis |
| Glucose-6-phosphatase | Decreased | Gluconeogenesis |
| Fructose-1,6-bisphosphatase | Decreased | Gluconeogenesis |
| Lactate dehydrogenase | Decreased | Gluconeogenesis |
The neuroprotective potential of taxifolin and its derivatives has been explored in various models of neurodegenerative diseases.
Parkinson's Disease Models: Specifically, this compound (astilbin) has demonstrated neuroprotective effects in a mouse model of Parkinson's disease induced by MPTP. Administration of astilbin was found to reduce the loss of dopaminergic neurons in the substantia nigra. caymanchem.comchemicalbook.com It also increased the levels of striatal glutathione (B108866) (GSH) and the activity of superoxide (B77818) dismutase (SOD), indicating a reduction in oxidative stress. caymanchem.comchemicalbook.com Furthermore, astilbin treatment led to improvements in motor deficits, as evidenced by a reduced descent time in the pole test and an increased score in the traction test. caymanchem.comchemicalbook.com
Alzheimer's Disease Models: While research on the specific 3-O-rhamnoside is limited in the context of Alzheimer's disease, studies on the parent compound, taxifolin, have shown promising results. Taxifolin has been found to inhibit the formation of amyloid-β (Aβ) fibrils and promote their clearance from the brain. nih.govmdpi.com Mechanistic studies suggest that taxifolin confers neuroprotection by inhibiting neuroinflammation, suppressing Aβ production through the APOE and ERK1/2 signaling pathways, and up-regulating SIRT1 expression to inhibit the Aβ-induced JAK-2/STAT3 pathway, ultimately leading to a decrease in BACE1 expression and Aβ aggregation. nih.gov
Glioblastoma Models: In the context of glioblastoma, research has primarily focused on the aglycone, taxifolin. Studies have shown that taxifolin can inhibit the growth of glioblastoma multiforme (GBM) by targeting the mTOR/PI3K signaling pathway. nih.govstiftung-plantafood.de It has been demonstrated to promote autophagy and suppress lipid synthesis in GBM cells. nih.govstiftung-plantafood.de In vivo experiments in mice have shown that taxifolin can suppress tumor growth and stimulate the expression of autophagy-related genes while inhibiting the expression of genes related to fatty acid synthesis. nih.gov
The cardioprotective effects of taxifolin have been documented in several preclinical studies, although research specifically investigating the 3-O-rhamnoside derivative is not as prevalent. The parent compound, taxifolin, has been shown to exert its cardioprotective effects through various mechanisms, including the reduction of oxidative stress and inflammation. mdpi.comnih.govnih.gov
Key cardioprotective pathways associated with taxifolin include the modulation of signaling pathways such as PI3K/AKT and JAK2/STAT3, inhibition of NADPH oxidase, and modulation of nitric oxide production. nih.gov In models of cardiac injury, taxifolin has been shown to protect cardiomyocytes by activating the Nrf2/HO-1 pathway, which helps to regulate oxidative stress and inflammatory responses. mdpi.com Furthermore, it has been found to prevent cardiac hypertrophy and fibrosis by influencing the ERK1/2, JNK1/2, and Smad signaling pathways. mdpi.com In the context of diabetic cardiomyopathy, taxifolin has been observed to suppress oxidative stress and inhibit apoptosis by decreasing caspase-3 expression and increasing Bcl-2 expression. mdpi.com
The influence of taxifolin on cellular melanogenesis has been a subject of investigation, with studies primarily focusing on the aglycone form. In murine B16F10 melanoma cells, taxifolin has been shown to inhibit cellular melanogenesis. nih.gov The mechanism behind this inhibition is attributed to its ability to directly inhibit the enzymatic activity of tyrosinase, the key enzyme in melanin (B1238610) synthesis. nih.gov Interestingly, while inhibiting tyrosinase activity, taxifolin was also observed to increase the protein levels of tyrosinase. nih.gov This suggests that its primary antimelanogenic effect is at the level of enzyme function rather than expression. nih.gov
It is worth noting that in a study on quercetin (B1663063) derivatives, the structurally similar quercetin-3-O-rhamnoside (rutin) was found to have little effect on hypopigmentation. mdpi.com However, as this is a different compound, further research is required to determine the specific effects of this compound on cellular melanogenesis.
Immunosuppressive Properties in Preclinical Models
This compound, also known as astilbin, has demonstrated notable immunosuppressive activities in various preclinical research models. nih.govnbinno.com Studies indicate that its mechanism of action involves modulating the response of key immune cells and inhibiting inflammatory pathways. nbinno.comfrontiersin.org The compound shows a selective inhibitory effect on activated T lymphocytes, which is a beneficial characteristic for addressing immune-related diseases. nih.govresearchgate.net
In a mouse model of contact dermatitis, orally administered this compound effectively inhibited ear swelling induced by picryl chloride. nih.govresearchgate.net This therapeutic effect was associated with the suppression of crucial pro-inflammatory cytokines, specifically tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ). nih.govresearchgate.net Further investigations into its T-cell modulating effects were conducted using a non-obese diabetic mouse model to study autoimmune type 1 diabetes. In this model, this compound administration was found to downregulate the activity of CD4+ T cells, leading to reduced infiltration of these immune cells into the pancreas. frontiersin.org This resulted in decreased production of inflammatory cytokines TNF-α and IFN-γ by peripheral blood CD4+ T cells, ultimately helping to ameliorate the autoimmune condition. frontiersin.org
Mechanistic studies have revealed that this compound suppresses the function of inflammatory cells by inhibiting signaling pathways such as PI3K/AKT and MAPK. frontiersin.org It also demonstrates an ability to significantly inhibit the single mixed lymphocyte reaction (sMLR), a key in vitro test for assessing cell-mediated immunity. nih.gov Research into the structure-activity relationship of this compound and its analogues suggests that the position of the sugar linkage and the presence of specific hydroxyl groups are essential for its biological activity. nih.gov
Table 1: Immunosuppressive Effects of this compound in Preclinical Models
| Research Model | Key Findings | Mechanistic Insights | Reference |
|---|---|---|---|
| Mouse Model of Contact Dermatitis (Picryl Chloride-Induced) | Inhibited ear swelling. | Suppressed the expression of tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ). | nih.govresearchgate.net |
| Non-Obese Diabetic (NOD) Mice (Model for Type 1 Diabetes) | Ameliorated autoimmune diabetes by reducing pancreatic infiltration of CD4+ T cells. | Downregulated CD4+ T cell activity; decreased production of TNF-α and IFN-γ. | frontiersin.org |
| In Vitro Single Mixed Lymphocyte Reaction (sMLR) | Significantly inhibited T-cell proliferation and response. | Demonstrated direct modulatory effects on cell-mediated immunity. | nih.gov |
Nephroprotective Mechanisms (e.g., in Cisplatin-Induced Nephrotoxicity Models)
The protective effects of this compound against kidney damage have been investigated, particularly in models of cisplatin-induced nephrotoxicity. nih.govconsensus.app Cisplatin (B142131) is a potent chemotherapy agent whose use is often limited by its toxic effects on the kidneys, which are primarily driven by oxidative stress and inflammation. nih.gov
In a preclinical study using a mouse model of cisplatin-induced acute nephrotoxicity, this compound demonstrated significant protective effects. nih.gov The compound was found to ameliorate kidney injury by mitigating the core pathological processes of oxidative stress and inflammation. nih.govconsensus.app In vitro experiments using human embryonic kidney cells (HEK-293) showed that this compound markedly inhibited cell apoptosis caused by cisplatin and helped recover normal cell growth. nih.gov
The primary mechanism for this protection involves the reduction of reactive oxygen species (ROS) accumulation. nih.gov By lowering ROS levels, this compound attenuated the activation of several downstream signaling cascades that lead to cell death, including the p53, MAPKs, and AKT pathways. nih.gov Furthermore, the compound was shown to enhance the activation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor that regulates the expression of antioxidant genes, thereby bolstering the cell's defense against oxidative stress. nih.gov
In addition to its antioxidant effects, this compound also targets inflammatory pathways. It was found to suppress the expression of TNF-α and inhibit the activation of nuclear factor-kappaB (NF-κB), a central regulator of inflammation. nbinno.comnih.gov This led to the decreased expression of inflammatory enzymes such as induced nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov
Table 2: Nephroprotective Effects of this compound in a Cisplatin-Induced Nephrotoxicity Model
| Model System | Key Biomarkers / Pathways Affected | Observed Protective Effect | Reference |
|---|---|---|---|
| HEK-293 Cells (In Vitro) | Reactive Oxygen Species (ROS), p53, MAPKs, AKT, Nrf2 | Inhibited cisplatin-induced apoptosis, decreased ROS accumulation, and enhanced Nrf2 activation. | nih.gov |
| Mice with Cisplatin-Induced Nephrotoxicity (In Vivo) | TNF-α, NF-κB, iNOS, COX-2 | Reduced renal inflammation and oxidative stress, leading to improved kidney function. | nih.gov |
Emerging Research Applications and Future Directions for Taxifolin 3 O Rhamnoside
Integration in Advanced Phytochemical Research Platforms
Taxifolin (B1681242) 3-O-rhamnoside is increasingly being utilized as a vital tool within sophisticated phytochemical research. Its primary role is as a reference standard for the identification, quantification, and analysis of flavonoids in various laboratory settings. nih.govpubcompare.ai The availability of this compound as a high-purity reference material is crucial for ensuring the accuracy and reproducibility of scientific studies. nih.gov
The compound is well-suited for integration into a variety of analytical and screening platforms. pubcompare.ai These include spectroscopic analysis, comprehensive antioxidant capacity studies, and high-throughput biochemical screening assays. pubcompare.ai Its application is predominant in phytochemical research for compound characterization, pharmacological screening to identify new therapeutic activities, and molecular biology investigations focused on flavonoid metabolism. pubcompare.ai In these research contexts, it serves as a valuable molecular probe for investigating cellular antioxidative defenses and the signaling pathways associated with oxidative stress. biosynth.com
Potential for Biotechnological Production and Sustainable Sourcing
The increasing demand for high-purity taxifolin has driven research into more sustainable and efficient production methods beyond extraction from limited natural resources like larch wood. mdpi.com Taxifolin 3-O-rhamnoside, also known as astilbin (B1665800), stands out as a readily available precursor. mdpi.com It is abundant in a variety of plants, making it an attractive starting material for sustainable sourcing.
| Plant Source | Family | Part(s) Containing the Compound |
| Smilax glabra (Chinaroot) | Smilacaceae | Rhizome |
| Members of the Pinaceae family | Pinaceae | Various |
| Astilbe thunbergii | Saxifragaceae | Rhizome |
| Engelhardia roxburghiana | Juglandaceae | Not specified |
| Heritiera littoralis | Malvaceae | Not specified |
| Drimys brasiliensis | Winteraceae | Not specified |
This table presents some of the known plant sources of this compound (Astilbin).
Biotechnology offers a promising avenue for both the production of this compound and its conversion to taxifolin. Genetically engineered Escherichia coli has been successfully used to produce astilbin from taxifolin by introducing a UDP-glycosyltransferase enzyme from Arabidopsis thaliana. nih.gov This biotransformation process can be optimized by manipulating the bacterium's metabolic pathways to increase the pool of the necessary sugar donor, TDP-L-rhamnose. nih.gov Conversely, fungal biotransformation provides an efficient method for the deglycosylation of astilbin to produce taxifolin. mdpi.com A strain of Aspergillus fumigatus has demonstrated the ability to convert astilbin to taxifolin with a high yield (91.3%), offering a greener alternative to chemical hydrolysis. mdpi.com These biotechnological approaches represent a significant step towards sustainable and scalable production of both the glycoside and its aglycone.
Rational Design of Derivatives for Enhanced Bioactivity
The chemical structure of this compound provides a versatile scaffold for the rational design of novel derivatives with potentially enhanced bioactivity, solubility, or stability. While much of the derivatization research has focused on its aglycone, taxifolin, the principles and outcomes are highly relevant for its glycoside form. The goal of such chemical modifications is to improve the pharmacological profile of the natural compound. nu.edu.om
One approach involves the enzymatic synthesis of esters to improve lipophilicity. Research into the lipase-catalyzed synthesis of astilbin fatty acid esters has been conducted to create derivatives with altered physicochemical properties, which could influence their absorption and distribution. consensus.app Other strategies have focused on creating conjugates. For example, a conjugate of taxifolin with glyoxylic acid was synthesized and shown to have different antioxidant characteristics compared to the parent molecule, exhibiting the highest hydrogen peroxide scavenging activity among the tested flavonoids. mdpi.comresearchgate.net Furthermore, methylation of the flavonoid core, as demonstrated with taxifolin, can alter biological activity. The creation of derivatives like 7,3′-di-O-methyltaxifolin and 3′-O-methyltaxifolin has been explored to evaluate how such changes impact anticancer potentials. acs.orgnih.gov These studies provide a foundation for future work on the targeted synthesis of this compound derivatives to fine-tune its therapeutic properties.
In-depth Mechanistic Elucidation using Omics Technologies
Modern "omics" technologies, such as transcriptomics, proteomics, and metabolomics, offer powerful tools for achieving a deeper understanding of the mechanisms of action of this compound. While research specifically applying these technologies to the glycoside is emerging, studies on its aglycone, taxifolin, have paved the way.
Transcriptomic studies on taxifolin have revealed its ability to modulate the expression of numerous genes. For instance, in healthy young adults, a single intake of taxifolin was found to affect the whole blood transcriptome, increasing the expression of genes related to the removal of foreign substances, particularly in granulocytes. nih.gov Another study in rainbow trout showed that dietary taxifolin mitigates heat-induced stress responses by altering the expression of genes involved in sterol biosynthesis and cell death regulation. nih.gov
Metabolomics has been instrumental in mapping the biotransformation of taxifolin. An extensive study using advanced mass spectrometry identified 191 metabolites of taxifolin in rats, revealing new metabolic pathways like acetylamination and pyroglutamic acid conjugation. mdpi.com This highlights that the biological effects of flavonoids may be mediated by their metabolites. mdpi.com A multi-omics approach was used to demonstrate that astilbin can alleviate metabolic dysfunction in mice on a high-fat diet by improving gut microbial dysbiosis and protecting the intestinal barrier. rsc.org These studies underscore the potential of omics technologies to provide a holistic view of how this compound interacts with biological systems, from gene expression to metabolic fate.
Exploration of Novel Biological Targets and Signaling Pathways
Research is actively uncovering the molecular targets and signaling pathways modulated by this compound and its aglycone. A significant body of evidence points to its role in modulating inflammatory and oxidative stress pathways.
Studies have shown that this compound (astilbin), along with its stereoisomers, can significantly inhibit the secretion of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Interleukin-6 (IL-6), as well as nitric oxide (NO) in lipopolysaccharide-stimulated cells. nih.govnih.gov This anti-inflammatory effect is linked to the suppression of the NF-κB signaling pathway, a key regulator of inflammation, by inhibiting the expression of NF-κB p-p65. nih.govnih.gov Furthermore, astilbin has been identified as a potent inhibitor of myeloperoxidase (MPO), an enzyme involved in the generation of reactive oxygen species by neutrophils during inflammation. researchgate.net The compound's mode of action also involves the direct scavenging of free radicals and reactive oxygen species, contributing to the protection of cells from oxidative stress. biosynth.com These findings highlight its potential to interact with key components of the cellular inflammatory and antioxidant defense systems.
Comparative Studies with Synthetic Analogues and Other Glycosides
To better understand the structure-activity relationships and therapeutic potential of this compound, researchers have conducted comparative studies with its stereoisomers, other natural flavonoids, and derivatives.
One study compared the antioxidant and anti-inflammatory activities of six flavonoids isolated from Smilax glabra, including astilbin, its stereoisomers (neoastilbin, isoastilbin, neoisoastilbin), engeletin, and (-)-epicatechin. nih.gov The results showed that astilbin and its isomers possessed strong antioxidant and anti-inflammatory properties, inhibiting the secretion of pro-inflammatory mediators. nih.govnih.gov Another comparative study focused on the physicochemical and pharmacokinetic properties of astilbin and its stereoisomer neoastilbin (B191947), revealing differences in their water solubility and stability in simulated intestinal fluid, although their oral bioavailability in rats was similarly poor. nih.gov
Comparisons have also been made with taxifolin derivatives. Methylated derivatives of taxifolin were evaluated against the parent compound and quercetin (B1663063) for their anticancer activities, showing that all compounds exhibited antiproliferative effects against the HCT-116 colon cancer cell line. acs.orgnih.gov Additionally, a synthetic conjugate of taxifolin with glyoxylic acid was compared with other flavonoids like quercetin and catechin (B1668976), demonstrating a distinct antioxidant profile. mdpi.comresearchgate.net These comparative analyses are crucial for identifying the specific structural features responsible for the biological activities of this compound and for guiding the development of more potent synthetic analogues.
| Compound | Type | Context of Comparison | Key Finding |
| Neoastilbin | Stereoisomer | Solubility, Stability, Bioavailability | Neoastilbin is more water-soluble and stable in simulated intestinal fluid than astilbin. nih.gov |
| Isoastilbin | Stereoisomer | Antioxidant & Anti-inflammatory Activity | Possesses strong antioxidant and anti-inflammatory activities, comparable to astilbin. nih.gov |
| (-)-Epicatechin | Other Natural Flavonoid | Antioxidant & Anti-inflammatory Activity | Exhibited strong antioxidant and anti-inflammatory effects in the same study as astilbin. nih.gov |
| 7,3′-di-O-methyltaxifolin | Synthetic Analogue (Derivative) | Anticancer Activity | Showed significant antiproliferative activity against HCT-116 colon cancer cells. nih.gov |
| Quercetin | Related Flavonoid | Anticancer Activity | Used as a comparator for taxifolin and its methylated derivatives in anticancer assays. nih.gov |
Development of Standardized Research Materials and Reference Standards
The advancement of research on this compound relies heavily on the availability of highly purified and well-characterized reference materials. The development and validation of analytical methods for its quantification are essential for the standardization of these materials and for quality control of natural products containing the compound. phcogres.comresearchgate.net
Several chemical suppliers offer this compound (astilbin) as a certified reference substance or analytical standard, which is fundamental for ensuring the reliability and comparability of research data across different laboratories. pubcompare.ai To support this, a simple, sensitive, and specific reverse-phase high-performance liquid chromatography (RP-HPLC) method has been developed and validated for the simultaneous quantification of taxifolin and this compound. phcogres.comresearchgate.net The validation of such methods includes establishing parameters like linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ). phcogres.comresearchgate.net For one such method, the LOD and LOQ for this compound were determined to be 0.077 µg/ml and 0.234 µg/ml, respectively, demonstrating the method's high sensitivity. researchgate.net The availability of these standardized materials and validated analytical methods is a critical prerequisite for conducting rigorous preclinical studies and for the potential development of dietary supplements or pharmaceutical products. phcogres.com
Q & A
Q. What integrative approaches reconcile in vitro and in vivo findings on this compound?
- Methodological Answer : Cross-validate results using ex vivo models (e.g., isolated tissues or primary cell cultures) and multi-omics (transcriptomics/metabolomics). For instance, in vivo antioxidant data (MDA/GSH) should align with in vitro ROS-scavenging assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
